molecular formula C4H10O2<br>C4H10O2<br>CH3CHOHCH2CH2OH B041344 1,3-Butanediol CAS No. 107-88-0

1,3-Butanediol

Cat. No.: B041344
CAS No.: 107-88-0
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-UHFFFAOYSA-N
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Description

1,3-Butanediol is an organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. It is a colorless, water-soluble liquid with a bittersweet taste. This compound is classified as a diol due to the presence of two hydroxyl (OH) groups.

Mechanism of Action

Target of Action

1,3-Butanediol primarily targets the liver and adipose tissue . In the liver, it is metabolized into β-hydroxybutyrate, a ketone body that serves as an alternative energy source . In adipose tissue, it influences redox homeostasis, endoplasmic reticulum stress, and adipokine production .

Mode of Action

this compound is metabolized in the liver into β-hydroxybutyrate, which can be used as an energy source during periods of fasting or carbohydrate restriction . In adipose tissue, it exerts antioxidant effects, reduces tissue ROS levels, oxidative damage to lipids and proteins, and enhances tissue soluble and enzymatic antioxidant capacity .

Biochemical Pathways

The compound is involved in the ketone body metabolic pathway . It is administered to rats, rapidly enhancing β-hydroxybutyrate serum levels . It also influences the redox homeostasis and endoplasmic reticulum stress pathways in adipose tissue .

Pharmacokinetics

Upon oral administration, this compound is likely to remain intact in the stomach and is hydrolyzed in the small intestine into hexanoate and ®-1,3-butanediol . If absorbed intact, it is subject to hydrolysis by non-CYP enzymes in the liver and esterases in plasma .

Result of Action

The administration of this compound results in increased β-hydroxybutyrate plasma levels . It also affects redox homeostasis, endoplasmic reticulum stress, and adipokine production in adipose tissue . After 14 days of treatment, rats showed a decrease in body weight gain, energy intake, gonadal-WAT (gWAT) weight, and adipocyte size compared to the control .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, its action as a hypoglycaemic agent has been detected in various types of bell peppers . It is also used in the cosmetics industry due to its ability to prevent the assimilation of water from atmospheres of high humidity into film-forming preparations and prevent crystallization of insoluble components in cosmetic vehicles .

Biochemical Analysis

Biochemical Properties

1,3-Butanediol plays a significant role in biochemical reactions. It is commonly administered to raise the bioavailability of β-hydroxybutyrate (βHB), the most abundant ketone body, in vivo and in the absence of nutrient deprivation

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. For instance, it has been observed that only 20% this compound significantly elevates the systemic and urinary concentrations of βHB . This concentration is associated with deleterious side effects such as body mass loss, dehydration, metabolic acidosis, and sinusoidal dilation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into βHB. The concentration of this compound that yields a systemic concentration of βHB similar to that observed after a 24 h fast has yet to be determined . The exact molecular interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in a study where this compound was administered via drinking water to adult, male Wistar-Kyoto rats for four weeks, it was observed that rats treated with 20% this compound had a rapid and sustained reduction in body mass .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, all concentrations of this compound decreased food consumption, but only the 20% concentration decreased fluid consumption . At high doses, this compound can have toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is commonly administered to stimulate the biosynthesis of βHB

Preparation Methods

Chemical Reactions Analysis

1,3-Butanediol undergoes various chemical reactions:

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, biocatalysts for biocatalytic processes, and chlorotrimethylsilane for condensation reactions. The major products formed from these reactions include 1,3-butadiene and various esters.

Comparison with Similar Compounds

1,3-Butanediol can be compared with other butanediol isomers:

This compound is unique due to its specific placement of hydroxyl groups, which gives it distinct chemical properties and applications compared to its isomers.

Properties

IUPAC Name

butane-1,3-diol
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InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
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InChI Key

PUPZLCDOIYMWBV-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)O
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Molecular Formula

Record name 1,3-BUTANEDIOL
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Related CAS

55251-78-0
Record name 1,3-Butanediol polymer
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DSSTOX Substance ID

DTXSID8026773
Record name 1,3-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

207.5 °C, 207.50 °C. @ 760.00 mm Hg
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Flash Point

121 °C, 250 °F (121 °C) (Cleveland Open Cup)
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Solubility

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good
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Density

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8
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Impurities

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.
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Color/Form

Viscous liquid, Pure compound is colorless

CAS No.

107-88-0
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Melting Point

< -50 °C
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Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Butanediol
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1,3-Butanediol
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Customer
Q & A

Q1: How does 1,3-butanediol impact blood glucose and ketone body levels?

A1: this compound acts as a precursor to ketone bodies, specifically β-hydroxybutyrate (BHB). Studies in lactating goats [, , ], steers [, ], and rats [, ] demonstrate that this compound administration leads to increased blood BHB concentrations, often accompanied by decreased blood glucose levels. This effect on glucose is likely due to this compound's role in promoting a metabolic shift towards ketone body utilization for energy.

Q2: What is the primary site of this compound metabolism in cattle?

A2: Research suggests that the liver plays a primary role in metabolizing this compound in cattle [, ]. In vitro studies comparing bovine liver, rumen papillae, and kidney cortex showed that the liver exhibited the highest capacity to convert this compound into D-β-hydroxybutyrate.

Q3: Can this compound be used as an energy source for cattle?

A3: Yes, studies have shown that this compound, at levels up to 4% of the diet, can be effectively utilized as an energy source by cattle [, ]. This is supported by observations of comparable or even improved growth rates and feed efficiency in cattle fed this compound supplemented diets.

Q4: How does this compound affect hepatic fatty acid synthesis in rats?

A4: Research suggests that this compound can suppress hepatic fatty acid synthesis in rats []. This effect is thought to be linked to this compound's influence on the cellular redox state, potentially by increasing the NADH/NAD+ ratio and elevating hepatic long-chain acyl-CoA levels.

Q5: What are the potential neuroprotective effects of this compound?

A5: Studies in rats have shown that this compound can increase survival time following hypoxic insult and reduce associated neurological deficits [, , ]. While the precise mechanism remains unclear, it's suggested that reduced brain lactate accumulation and enhanced substrate availability (ketones, glucose) during oxygen deprivation may contribute to this protective effect.

Q6: Can this compound supplementation impact birth weight in pigs?

A6: A recent study found that supplementing the diets of pregnant pigs (gilts and sows) with this compound during late gestation led to increased birth weights and total litter weights in their progeny []. This effect is hypothesized to be linked to this compound’s ability to elevate circulating ketones, providing an alternative energy source for developing piglets.

Q7: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q8: What are some potential applications of this compound?

A8: this compound is currently used as a solvent for food flavors [, ]. It has potential as a functional food additive, a preservative, and a source of calories for humans and animals, pending further research and regulatory approvals.

Q9: How is this compound used in the synthesis of cyclic carbonates?

A9: this compound can be used as a starting material in the lipase-catalyzed transesterification reaction with dimethyl carbonate to produce six-membered cyclic carbonates []. These cyclic carbonates are valuable intermediates in the synthesis of polymers like polyurethanes and polycarbonates.

Q10: Can this compound be used in cryopreservation?

A10: Research has shown that this compound can be a component of vitrification solutions used in cryopreservation techniques []. Specifically, a solution containing ethylene glycol, dimethyl sulfoxide, and this compound was shown to be effective in cryopreserving mouse blastocysts.

Q11: Can this compound be used as a starting material to produce other valuable chemicals?

A11: Yes, this compound can be used as a substrate for the production of (S)-3-hydroxybutyric acid and (R)-1,3-butanediol using methanol yeast [, ]. These chiral compounds have applications in the pharmaceutical and chemical industries.

Q12: How does the metabolism of this compound enantiomers differ from that of 1,2-propanediol enantiomers?

A12: While both R- and S-enantiomers of this compound exhibit similar uptake kinetics from dog plasma, the metabolism of (S)-1,2-propanediol is faster than that of its (R)-enantiomer []. This difference highlights the stereospecificity of enzymatic processes involved in diol metabolism.

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